Fmoc-1,4-顺式-achc-oh

描述

Fmoc-1,4-trans-achc-oh

科学研究应用

蛋白质组学研究

Fmoc-1,4-顺式-achc-oh 是蛋白质组学中一种宝贵的化合物,用于合成肽 . 肽对于理解蛋白质结构和功能至关重要,该化合物有助于合成具有特定修饰的肽,这些修饰对于生物学研究至关重要,包括开发表位特异性抗体和疾病生物标志物。

固相肽合成 (SPPS)

该化合物在SPPS中发挥着重要作用,SPPS 是一种广泛用于生产肽的方法 . 它允许引入非天然修饰和位点特异性标签,这些修饰和标签在肽表达方法中无法实现。SPPS 在合成用于 NMR 结构研究和肽与其他分子之间相互作用研究的肽方面发挥着重要作用。

药物开发

在药物开发领域,this compound 用于创建具有潜在治疗应用的肽 . 这些肽可以表现出一系列生物活性,例如抗菌、抗血栓、阿片类和抗氧化特性,使其成为新药开发的候选者。

材料科学

使用该化合物合成的肽的自组装特性在材料科学中越来越重要 . 这些特性可以被利用来创建具有特定功能的新材料,可能导致纳米技术和生物工程方面的进步。

生物测定

This compound 用于各种生物测定中,以研究肽与其他分子的相互作用 . 这些测定对于理解细胞信号通路以及识别疾病生物标志物至关重要。

研究实验室中的安全性和操作

该化合物的安全数据表提供了有关其操作和储存的指南,确保其在研究实验室中安全使用 . 正确的操作对于在实验过程中保持化合物的完整性以及确保研究人员的安全至关重要。

生物活性

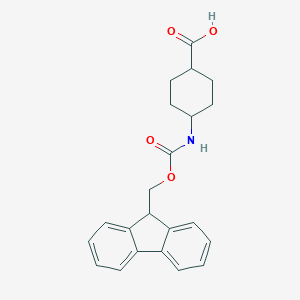

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, commonly referred to as Fmoc-cyclohexanecarboxylic acid, is a synthetic compound widely utilized in organic synthesis, particularly in peptide chemistry. Its primary function is as a protecting group for amines during peptide synthesis, facilitating the selective assembly of complex peptides. This article delves into the biological activity associated with this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C22H23NO4

- Molecular Weight : 365.4 g/mol

- CAS Number : 954147-35-4

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group attached to a cyclohexanecarboxylic acid backbone.

The mechanism of action for cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid centers around its role in peptide synthesis:

- Protection of Amines : The Fmoc group protects the amino group of an amino acid, preventing it from participating in side reactions during peptide coupling.

- Selective Coupling : After the desired peptide chain is formed, the Fmoc group can be removed under mild basic conditions, allowing for the finalization of the peptide structure without damaging sensitive functional groups.

- Biochemical Pathways : The primary biochemical pathway affected by this compound is the synthesis of peptides, which can have various biological functions including enzymatic activity and receptor binding.

Peptide Synthesis

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is crucial in synthesizing biologically active peptides. These peptides are often used in drug development and therapeutic applications due to their specificity and efficacy in targeting biological pathways.

Material Science

Research indicates that peptides synthesized using this compound can self-assemble into nanostructures with unique properties such as increased mechanical strength and novel electronic characteristics. This makes it valuable in developing advanced materials for various applications including drug delivery systems and biomaterials.

Analytical Chemistry

In analytical chemistry, derivatives formed from this compound exhibit fluorescence, enhancing the detection and quantification of various analytes. This application is particularly beneficial for compounds that are otherwise UV-inactive, facilitating more accurate measurements.

Case Studies

- Peptide Therapeutics : Studies have shown that peptides synthesized with Fmoc-cyclohexanecarboxylic acid demonstrate improved therapeutic profiles in treating conditions such as cancer and metabolic disorders due to their targeted action on specific receptors.

- Cosmetic Applications : Research has indicated that peptides derived from this compound can improve skin texture and reduce signs of aging, highlighting its utility in cosmetic formulations.

Comparative Analysis

The following table compares cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fmoc-Amino Acid | C23H25NO4 | Similar Fmoc protection; widely used in peptide synthesis. |

| Boc-Amino Acid | C22H29NO4 | Uses tert-butyloxycarbonyl group; less stable under certain conditions. |

| 4-Aminocyclohexanecarboxylic Acid | C12H21NO2 | More reactive due to free amine; simpler organic syntheses. |

Cis-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid stands out due to its unique combination of cyclic and aromatic features, making it particularly effective for complex peptide syntheses where selective protection is essential.

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQTCLNVHZQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147900-45-6, 583870-83-1 | |

| Record name | (1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。